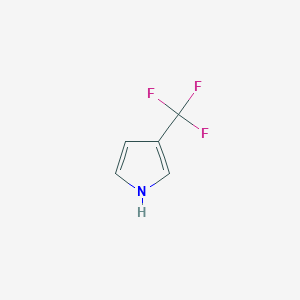

3-(trifluoromethyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4-1-2-9-3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMVFZYVIGUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440250 | |

| Record name | 1H-Pyrrole, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-26-2 | |

| Record name | 1H-Pyrrole, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(Trichloromethyl)-1H-pyrrole

Introduction: The Strategic Value of the 3-Trifluoromethyl-Pyrrole Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance the efficacy, bioavailability, and pharmacokinetic profile of bioactive compounds.[1][2] When this group is appended to a pyrrole ring—a privileged N-heterocyclic scaffold ubiquitous in natural products and pharmaceuticals—the resulting molecule gains significant potential.

While the synthesis of 2-(trifluoromethyl)pyrroles is relatively straightforward, the regioselective introduction of a CF₃ group at the 3-position presents a distinct synthetic challenge. This difficulty arises from the inherent reactivity patterns of the pyrrole ring. This guide provides an in-depth historical and technical overview of the synthetic strategies developed to construct the 3-(trifluoromethyl)-1H-pyrrole core, tracing its evolution from early, challenging multi-step procedures to the elegant and efficient catalytic methods available to today's researchers. We will explore the underlying chemical principles that guided these developments, offering field-proven insights into the causality behind key experimental choices.

Part 1: Early Synthetic Endeavors and the Foundational Logic

The initial "discovery" of this compound in the chemical literature is not marked by a single, celebrated publication but rather appears within the broader context of patent literature focused on fluorinated compounds for agricultural and medicinal applications. Early synthetic routes were often indirect, relying on the construction of a pre-functionalized pyrrole ring followed by manipulation of those functional groups.

A foundational strategy involved the synthesis of a pyrrole-3-carboxylic acid, which could then be converted to the trifluoromethyl group. While direct conversion of a carboxylic acid to a trifluoromethyl group is a modern invention, early approaches would have likely proceeded through a multi-step sequence involving the Hunsdiecker reaction or a related transformation to install a halogen, followed by a halogen-exchange (halex) reaction. A more direct, albeit still challenging, early plausible route would involve the decarboxylation of a 3-(trifluoromethyl)pyrrole-2-carboxylic acid derivative.

A patent filed in the late 1960s describes the decarboxylation of 3-(substituted phenyl)pyrrole-2,5-dicarboxylic acids to yield the corresponding 3-phenylpyrroles, establishing a precedent for this type of transformation.[3] This logic suggests a plausible early pathway to the target molecule.

Hypothetical Early-Stage Synthetic Protocol: A Mechanistic Perspective

The following protocol is a representative example of the logic that would have been employed in early syntheses, starting from a trifluoromethylated building block. The key challenge was the construction of the pyrrole ring with the CF₃ group already in place. The Paal-Knorr synthesis, first reported in 1884, provides a classic and robust method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Caption: Key steps in the synthesis of 3-CF₃-pyrroles from münchnones.

Detailed Experimental Protocol: Synthesis of Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate [4]

-

Reagent Preparation: To a solution of the appropriate mesoionic oxazole (1.0 mmol) in anhydrous toluene (10 mL), add (ethoxycarbonylmethylene)triphenylphosphorane (1.2 mmol).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to afford the pure product.

Gold-Catalyzed Cyclization of Amino-Ynol Derivatives

The advent of gold catalysis in organic synthesis opened new avenues for the construction of complex heterocycles under mild conditions. In 2017, Gouault and co-workers reported an elegant gold-catalyzed method for synthesizing substituted 3-trifluoromethylpyrroles from mesylated amino trifluoromethylpropargylic alcohols. [5] Causality and Mechanistic Insight: Gold(I) catalysts are highly carbophilic ("alkyne-philic"), readily activating the alkyne moiety of the propargylic alcohol derivative toward intramolecular nucleophilic attack by the nitrogen atom. The initial starting materials, trifluoromethylated α-amino propargylic alcohols, are readily accessible. The key innovation was the mesylation of the alcohol; the resulting mesylate is an excellent leaving group, facilitating a tandem heterocyclization-elimination sequence in a one-pot fashion to yield the aromatic pyrrole. This approach cleverly overcomes the difficulty of direct 3-position functionalization by building the ring with the trifluoromethyl group already embedded in the acyclic precursor.

Detailed Experimental Protocol: Gold-Catalyzed Pyrrole Synthesis

-

Mesylation: To a solution of the trifluoromethylated α-amino propargylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

-

Catalyst Addition: To the crude mesylated intermediate solution, add potassium carbonate (2.0 equiv) and gold(I) chloride (AuCl, 0.05 equiv).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Work-up: Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield the desired 3-trifluoromethylpyrrole derivative.

Metal-Free Synthesis from β-CF₃-1,3-Enynamides

A significant step towards more sustainable and cost-effective synthesis was the development of a metal-free approach. In 2023, Xiao and co-workers demonstrated an efficient preparation of 3-trifluoromethylpyrroles from β-CF₃-1,3-enynamides and alkyl primary amines. [5] Causality and Mechanistic Insight: This strategy is driven by the powerful electron-withdrawing effect of the CF₃ group, which renders the double bond of the β-CF₃-1,3-enynamide highly electrophilic. This activation facilitates a highly regioselective 1,4-hydroamination by a primary amine nucleophile. The reaction proceeds through a cascade of 1,4-hydroamination, cyclization, and aromatization, with an allenamide intermediate being isolated and characterized, providing strong evidence for the proposed mechanism. The absence of a metal catalyst simplifies the procedure, reduces cost, and eliminates concerns about metal contamination in the final product, which is particularly important for pharmaceutical applications. [5] Table 1: Optimization of Metal-Free Synthesis of 3-CF₃-Pyrroles [5]

| Entry | Amine (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | CH₃CN | 25 | 24 | 75 |

| 2 | 1.5 | CH₃CN | 25 | 24 | 84 |

| 3 | 2.0 | CH₃CN | 25 | 16 | 90 |

| 4 | 3.0 | CH₃CN | 25 | 16 | 92 |

| 5 | 2.0 | THF | 25 | 24 | 65 |

| 6 | 2.0 | DCM | 25 | 24 | 58 |

Data synthesized from optimization studies presented in the source literature.

Part 3: Comparative Analysis and Future Outlook

The historical progression of this compound synthesis showcases a clear trajectory from challenging, indirect methods to highly efficient, selective, and sustainable modern strategies.

-

Early Methods , likely based on classical name reactions like the Paal-Knorr or Knorr syntheses followed by functional group manipulations, suffered from harsh reaction conditions, limited substrate scope, and multiple synthetic steps, resulting in low overall yields.

-

Ring Transformation Strategies , such as the münchnone chemistry, provided a significant leap forward by offering a more direct and regioselective pathway from readily available starting materials.

-

Transition-Metal Catalysis , particularly with gold, enabled the development of elegant cascade reactions that form the pyrrole ring under exceptionally mild conditions, greatly expanding the tolerance for sensitive functional groups.

-

Modern Metal-Free Approaches represent the current state-of-the-art in terms of operational simplicity, cost-effectiveness, and environmental sustainability. By leveraging the inherent reactivity of fluorinated building blocks, these methods obviate the need for expensive and potentially toxic metal catalysts.

Workflow Comparison: Historical vs. Modern Synthesis

Caption: Evolution from multi-step to streamlined synthetic routes.

The future of this compound synthesis will likely focus on further refining catalytic systems, exploring new trifluoromethylating reagents for direct C-H functionalization, and developing asymmetric syntheses to access chiral derivatives for pharmaceutical applications. As our understanding of organofluorine chemistry deepens, we can anticipate the discovery of even more powerful and elegant solutions to this enduring synthetic challenge.

References

-

Yu, Z., Li, J., Cao, Y., Dong, T., & Xiao, Y. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF₃-1,3-Enynamides. The Journal of Organic Chemistry, 88(21), 15501–15506. [Link]

-

Guieu, B., Le Roch, M., David, M., & Gouault, N. (2017). Gold-Catalyzed Synthesis of Substituted 3-Trifluoromethylpyrroles from Mesylated Amino Trifluoromethylpropargylic Alcohols. The Journal of Organic Chemistry, 82(24), 13708–13713. [Link]

-

Saijo, R., Hagimoto, Y., & Kawase, M. (2010). New Synthesis of 3-Trifluoromethylpyrroles by Condensation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates with Phosphorus Ylides. Organic Letters, 12(21), 4776–4779. [Link]

-

Kawase, M., Saijo, R., & Hagimoto, Y. (2010). New Synthesis of 3-Trifluoromethylpyrroles by Condensation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates with Phosphorus Ylides. Organic Letters, 12(21), 4776-4779. [Link]

-

Sci-Hub. (n.d.). New Synthesis of 3-Trifluoromethylpyrroles by Condensation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates with Phosphorus Ylides. Retrieved from Sci-Hub. [Link]

-

American Chemical Society. (2010). New Synthesis of 3-Trifluoromethylpyrroles by Condensation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates with Phosphorus Ylides. Organic Letters. [Link]

-

American Chemical Society. (2010). New Synthesis of 3-Trifluoromethylpyrroles by Condensation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates with Phosphorus Ylides. Organic Letters. [Link]

-

ResearchGate. (2025). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. Request PDF. [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Vrabie, R., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. National Institutes of Health. [Link]

-

PubMed Central. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

- Google Patents. (1969). 3-(trifluoro methyl-phenyl) pyrroles.

-

ResearchGate. (2019). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. Request PDF. [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3487089A - 3-(trifluoro methyl-phenyl) pyrroles - Google Patents [patents.google.com]

- 4. ijesi.org [ijesi.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 3-(Trluoromethyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(trifluoromethyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group onto the pyrrole scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. This document synthesizes available data on its molecular structure, spectroscopic profile, and predicted properties, while also providing detailed, field-proven experimental protocols for the empirical determination of key physicochemical parameters. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as an authoritative resource for scientists working with this compound.

Introduction: The Significance of the Trifluoromethyl Group in Heterocyclic Chemistry

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its unique and powerful effects on a molecule's physicochemical and pharmacological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and steric bulk can profoundly enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[2]

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] When combined, the pyrrole nucleus and the trifluoromethyl group create a molecular framework with enhanced therapeutic potential. 3-(Trluoromethyl)-1H-pyrrole serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antipsychotic agents.[2] Understanding its fundamental physicochemical properties is therefore critical for its effective utilization in research and development.

Molecular Structure and Electronic Effects

The structure of this compound features a pyrrole ring substituted at the 3-position with a trifluoromethyl group. This substitution pattern has profound implications for the molecule's reactivity and properties.

The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). This effect significantly decreases the electron density of the pyrrole ring, influencing its acidity, basicity, and susceptibility to electrophilic aromatic substitution.

Determination of N-H Acidity (pKa) by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]). Apparatus:

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample of known concentration in a suitable solvent (e.g., a water/alcohol mixture to ensure solubility).

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Standard pH buffers for calibration.

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a beaker. If solubility in water is low, a co-solvent like ethanol or methanol may be used.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Titration: Add the standardized strong base from the burette in small, precise increments.

-

Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., when half the volume of base required to reach the equivalence point has been added). [3][4]

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility. It involves creating a saturated solution of the compound in water and then measuring the concentration of the dissolved compound after reaching equilibrium. Apparatus:

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water (or a relevant aqueous buffer). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker in a constant-temperature environment. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC).

-

Validation: The presence of undissolved solid in the vials after the equilibration period must be visually confirmed to validate that a saturated solution was achieved.

Reactivity and Chemical Behavior

The presence of the CF₃ group makes the pyrrole ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to unsubstituted pyrrole. Reactions that typically occur readily with pyrrole, such as Friedel-Crafts acylation, may require harsher conditions. Conversely, the electron-deficient nature of the ring may make it more susceptible to nucleophilic attack under certain conditions. The acidic N-H proton can be readily deprotonated by a suitable base to form the corresponding pyrrolide anion, which can then be used in various nucleophilic substitution reactions.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethyl group make this compound a highly valuable synthon.

-

Medicinal Chemistry: It is used as a building block for creating compounds with enhanced metabolic stability and improved cell permeability. The CF₃ group can participate in favorable interactions within protein binding pockets, leading to increased potency and selectivity of drug candidates. [2]* Agrochemicals: The enhanced stability and lipophilicity are also desirable traits for the development of new pesticides and herbicides, leading to increased persistence and efficacy. [2]* Materials Science: Fluorinated organic compounds are of interest in the development of advanced materials, such as polymers and liquid crystals, due to their unique electronic and physical properties.

Conclusion

This compound is a pivotal molecule in contemporary chemical science. While a full experimental characterization of all its physicochemical properties is not yet published, its structural features and the profound influence of the trifluoromethyl group provide a strong basis for predicting its behavior. The calculated lipophilicity and the expected increase in N-H acidity are key parameters that guide its application in the synthesis of next-generation pharmaceuticals and advanced materials. The experimental protocols detailed herein offer a pathway for researchers to empirically determine its properties, fostering a deeper understanding and enabling more precise applications of this versatile chemical entity.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]

-

Zaharia, C., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10464390, 1H-Pyrrole, 3-(trifluoromethyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

YouTube. (2020). pH titration- for the determination of pKa value of weak acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

- 1. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. m.youtube.com [m.youtube.com]

- 4. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Data of 3-(Trifluoromethyl)-1H-pyrrole: A Technical Guide

Introduction: The Significance of a Fluorinated Heterocycle

3-(Trifluoromethyl)-1H-pyrrole is a heterocyclic organic compound holding significant value as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of a trifluoromethyl (-CF₃) group onto the pyrrole scaffold is a strategic choice in medicinal and agricultural chemistry. This electron-withdrawing group is known to enhance crucial properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity, ultimately improving their pharmacokinetic profiles and efficacy.[1][2][3] Consequently, this building block is frequently employed in the development of advanced therapeutic agents, including kinase inhibitors, and novel pesticides.[1]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. The content herein is designed for researchers, scientists, and drug development professionals, offering not only the data itself but also the underlying principles and field-proven methodologies for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number and environment of protons in the molecule. The pyrrole ring protons are influenced by the aromatic ring current and the potent electron-withdrawing effect of the adjacent -CF₃ group, which deshields nearby protons, shifting their signals downfield.[4] The N-H proton is typically broad and its chemical shift can be concentration and solvent dependent due to hydrogen bonding.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~6.8 | Triplet (t) or Multiplet (m) |

| H-4 | ~6.2 | Triplet (t) or Multiplet (m) |

| H-5 | ~6.7 | Triplet (t) or Multiplet (m) |

| N-H | 8.0 - 8.5 | Broad Singlet (br s) |

Note: Data are estimated based on known spectral data for pyrrole and the electronic effects of the -CF₃ substituent. Precise values may vary based on solvent and experimental conditions.[6]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[7] The choice of solvent is critical; CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference (δ = 0.00 ppm), ensuring spectral accuracy and reproducibility across different instruments.[9]

-

Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation & Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.[10]

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the spectrum using standard pulse sequences. A typical acquisition involves 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the resulting spectrum, and integrate the signals to determine the relative ratios of the protons.

Workflow Diagram: ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.[11] The spectrum is typically acquired with proton decoupling, resulting in sharp singlet peaks for each carbon. The carbon attached to the fluorine atoms (the -CF₃ group) will appear as a quartet due to C-F coupling, a key diagnostic feature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-2 | ~118.8 | |

| C-3 | ~114.7 | Attached to -CF₃ |

| C-4 | ~108.9 | |

| C-5 | ~122.0 | |

| -CF₃ | ~122.5 | Quartet (q) due to ¹JCF coupling |

Note: Data obtained from SpectraBase and referenced to TMS (δ = 0.00 ppm).[12]

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is analogous to that for ¹H NMR, with specific modifications for ¹³C detection.

-

Sample Preparation: A more concentrated sample is often required due to the low natural abundance of ¹³C (~1.1%). Use 20-50 mg of the compound in 0.6 mL of deuterated solvent with TMS.

-

Instrumentation & Acquisition:

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A greater number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio. The relaxation delay (d1) should be set to at least 2 seconds to allow for quantitative analysis, especially for quaternary carbons.

-

-

Data Processing: Fourier transform, phase correction, and baseline correction are performed to yield the final spectrum.

Workflow Diagram: ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of the -CF₃ group, ¹⁹F NMR is an exceptionally sensitive and informative technique.[13] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.[14] The chemical shift is highly sensitive to the electronic environment.[15] For a -CF₃ group on an aromatic ring, the signal is expected in the range of -50 to -70 ppm relative to CFCl₃.[14]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Assigned Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₃ | ~ -58 to -62 | Singlet (s) |

Note: Data estimated based on typical values for aryl-CF₃ compounds. The spectrum is typically proton-decoupled, resulting in a singlet.[14][16]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Prepare the sample as for ¹H NMR (5-10 mg in 0.6 mL of deuterated solvent). An external reference standard like CFCl₃ in a sealed capillary is often used.

-

Instrumentation & Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the spectrum, often with proton decoupling to simplify the signal to a singlet.

-

Due to the high sensitivity of ¹⁹F, fewer scans (e.g., 16-32) are typically sufficient.

-

-

Data Processing: Standard processing steps (Fourier transform, phasing) are applied to obtain the final spectrum.

Workflow Diagram: ¹⁹F NMR Analysis

Caption: Workflow for ¹⁹F NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[17][18] The spectrum provides a unique "fingerprint" of the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3400 | N-H Stretch | Pyrrole N-H | Medium, Broad |

| ~3100 | C-H Stretch | Aromatic C-H | Medium |

| ~1550, 1470 | C=C Stretch | Pyrrole Ring | Medium-Strong |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong |

| ~750 | C-H Bend | Aromatic C-H out-of-plane | Strong |

Note: Frequencies are approximate and derived from characteristic absorption regions for the respective functional groups.[19][20][21][22]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for solid or liquid samples due to its minimal sample preparation.[23][24]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[25] Record a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[26]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[25]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow Diagram: ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[27] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[28]

Electron Ionization (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample, causing extensive and reproducible fragmentation.[29][30] This fragmentation pattern serves as a molecular fingerprint.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 135 | [C₅H₄F₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [M - F]⁺ | Loss of a fluorine radical |

| 85 | [M - CF₂]⁺˙ | Rearrangement and loss of difluorocarbene |

| 66 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

Note: The molecular weight of C₅H₄F₃N is 135.09 g/mol . Fragmentation pathways are predicted based on known behaviors of trifluoromethyl-substituted heterocycles.[31][32] The loss of difluorocarbene (CF₂) is a known fragmentation pathway for some trifluoromethyl-substituted heterocycles.[31]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules pass through the ion source, where they are bombarded by a beam of 70 eV electrons.[33] This causes the ejection of an electron from the molecule, forming a positively charged radical ion (the molecular ion, M⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Workflow Diagram: EI-MS Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The collective data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provide a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the pyrrole ring structure and the position of the substituent, while ¹⁹F NMR provides a clear signal for the trifluoromethyl group. IR spectroscopy validates the presence of key functional groups, particularly the N-H and C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns under energetic conditions. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and the confident use of this valuable building block in research and development.

References

-

A. Idhayadhulla, A. Nasser, R. Kumar, "Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives," ResearchGate, Oct. 2011. [Online]. Available: [Link]

-

Chemistry Steps, "NMR Chemical Shift Values Table," Chemistry Steps. [Online]. Available: [Link]

-

G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organic Process Research & Development, May 2010. [Online]. Available: [Link]

-

MySkinRecipes, "this compound," MySkinRecipes. [Online]. Available: [Link]

-

A. S. Jeevara, P. S. Nayak, "Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}," IUCrData, vol. 2, no. 5, May 2017. [Online]. Available: [Link]

-

ResearchGate, "1 H NMR spectra of compound 3a," ResearchGate. [Online]. Available: [Link]

-

Z. Yu et al., "3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides," The Journal of Organic Chemistry, vol. 88, no. 22, pp. 15501–15506, Nov. 2023. [Online]. Available: [Link]

-

Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia. [Online]. Available: [Link]

-

Z. Yu et al., "3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides," Organic Chemistry Portal. [Online]. Available: [Link]

-

Specac Ltd, "Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles," Specac Ltd. [Online]. Available: [Link]

-

UCSB Chemistry and Biochemistry, "19F Chemical Shifts and Coupling Constants," NMR Facility. [Online]. Available: [Link]

-

Chemistry LibreTexts, "NMR Spectroscopy," Chemistry LibreTexts, Aug. 2022. [Online]. Available: [Link]

-

N. D. Kagramanov, A. L. Sigan, A. S. Golubev, "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups," Fluorine Notes, vol. 138, pp. 5-6, Oct. 2021. [Online]. Available: [Link]

-

S. Grimme, "How to Compute Electron Ionization Mass Spectra from First Principles," The Journal of Physical Chemistry A, vol. 117, no. 24, pp. 5089-5103, May 2013. [Online]. Available: [Link]

-

ResearchGate, "Vibrational spectroscopic study of pyrrole and its deuterated derivatives," ResearchGate. [Online]. Available: [Link]

-

Agilent, "ATR-FTIR Spectroscopy, FTIR Sampling Techniques," Agilent Technologies. [Online]. Available: [Link]

-

eGyanKosh, "EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY," eGyanKosh. [Online]. Available: [Link]

-

M. J. Wójcik et al., "1H-pyrrolo[3,2-h]quinoline: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities," The Journal of Physical Chemistry A, vol. 117, no. 2, pp. 349-60, Dec. 2012. [Online]. Available: [Link]

-

Oregon State University, "1H NMR Chemical Shift," Oregon State University. [Online]. Available: [Link]

-

OChemPal, "Mass Spectral Fragmentation Pathways," YouTube, Apr. 2016. [Online]. Available: [Link]

-

Bruker, "ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy," YouTube, Nov. 2019. [Online]. Available: [Link]

-

Shimadzu, "Ionization Modes: EI," Shimadzu. [Online]. Available: [Link]

-

Michigan State University Department of Chemistry, "NMR Spectroscopy," MSU Chemistry. [Online]. Available: [Link]

-

LCGC International, "Electron Ionization in GC–MS," LCGC International, Apr. 2019. [Online]. Available: [Link]

-

Drawell, "Sample Preparation for FTIR Analysis," Drawell. [Online]. Available: [Link]

-

Oregon State University, "13C NMR Chemical Shift," Oregon State University. [Online]. Available: [Link]

-

ResearchGate, "Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors," ResearchGate. [Online]. Available: [Link]

-

J. T. Gerig, "Fluorine NMR," University of California, Santa Barbara. [Online]. Available: [Link]

-

G. Jackson et al., "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones," West Virginia University, Apr. 2020. [Online]. Available: [Link]

-

Springer Nature Experiments, "NMR Protocols and Methods," Springer Nature. [Online]. Available: [Link]

-

R. J. Abraham et al., "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles," Journal of the Chemical Society, Perkin Transactions 2, 1974, pp. 1004-1009. [Online]. Available: [Link]

-

D. C. Magri et al., "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," Magnetochemistry, vol. 8, no. 1, p. 7, Dec. 2021. [Online]. Available: [Link]

-

Chemistry LibreTexts, "IR Spectrum and Characteristic Absorption Bands," Chemistry LibreTexts, Dec. 2021. [Online]. Available: [Link]

-

V. Srivastava, "Making Molecules Fly: Ionization Methods in Mass Spectrometry," Bitesize Bio, Mar. 2024. [Online]. Available: [Link]

-

Y. Wang et al., "Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry," Rapid Communications in Mass Spectrometry, vol. 27, no. 20, pp. 2355-2365, Oct. 2013. [Online]. Available: [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, Oct. 1997. [Online]. Available: [Link]

-

Polymer Chemistry Characterization Lab, "Infrared Spectroscopy (FT-IR/ATR)," University of Southern Mississippi. [Online]. Available: [Link]

-

M. Baias, "Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage," YouTube, Sep. 2020. [Online]. Available: [Link]

-

University of Arizona, "Interpretation of mass spectra," University of Arizona. [Online]. Available: [Link]

-

Wikipedia, "Electron ionization," Wikipedia. [Online]. Available: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides [organic-chemistry.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. biophysics.org [biophysics.org]

- 16. researchgate.net [researchgate.net]

- 17. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. youtube.com [youtube.com]

- 19. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1H-pyrrolo[3,2-h]quinoline: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 24. m.youtube.com [m.youtube.com]

- 25. drawellanalytical.com [drawellanalytical.com]

- 26. agilent.com [agilent.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 30. Electron ionization - Wikipedia [en.wikipedia.org]

- 31. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 32. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyrrole Ring: A Chemist's Perspective

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The introduction of a trifluoromethyl (CF₃) group onto a pyrrole ring is a powerful strategy in medicinal chemistry and materials science to modulate molecular properties. The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong inductive effect (-I).[1] When appended to the electron-rich pyrrole core, it fundamentally alters the ring's electronic landscape. This guide provides an in-depth analysis of these electronic perturbations, detailing the impact on acidity, reactivity, and spectroscopic characteristics. We will explore the causality behind these changes and provide actionable protocols for their characterization, offering researchers and drug development professionals a comprehensive understanding of how to leverage the CF₃ group to achieve desired molecular attributes such as enhanced metabolic stability, lipophilicity, and target binding affinity.[2][3]

Fundamental Principles

The Trifluoromethyl Group: A Potent Electron Withdrawer

The trifluoromethyl group's properties are dominated by the high electronegativity of its three fluorine atoms. This results in a powerful, localized inductive electron withdrawal through the C-C sigma bond.[4] Unlike groups such as nitro or cyano, the CF₃ group exhibits a negligible resonance effect.[5][6] Its electron-withdrawing nature is quantitatively captured by its positive Hammett constants, which correlate structure with reactivity.[7]

| Hammett Constant | Value | Interpretation |

| σmeta | +0.43 | Strong inductive electron withdrawal at the meta position. |

| σpara | +0.54 | Strong electron withdrawal at the para position, reflecting a dominant inductive effect. |

| (Data sourced from Hammett equation literature)[8] |

This strong inductive pull deactivates adjacent aromatic systems, making them less susceptible to oxidative metabolism and altering their reactivity profiles.[3][9]

The Pyrrole Ring: An Electron-Rich Aromatic System

Pyrrole is a five-membered aromatic heterocycle characterized by its electron-rich nature. The nitrogen atom's lone pair of electrons participates in the 6π-electron aromatic system, leading to significant π-electron density on the ring carbons. This makes pyrrole highly susceptible to electrophilic aromatic substitution, with a strong preference for the C2 (α) position over the C3 (β) position due to more effective charge stabilization in the reaction intermediate. The N-H proton is weakly acidic, with a pKa in DMSO of approximately 23.

Perturbation of the Pyrrole Ring by the CF₃ Group

The Dominance of the Inductive Effect

When a CF₃ group is attached to the pyrrole ring, its powerful -I effect dominates all other electronic interactions. It strongly withdraws electron density from the entire π-system, reducing the nucleophilicity of the ring. This effect is transmitted regardless of the substituent's position (C2 or C3), though the magnitude of the effect on other positions varies.

Caption: Inductive vs. Resonance effects of a CF₃ group on a pyrrole ring.

Modulation of Acidity: A Quantitative Look at the N-H Proton

The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the pyrrolic N-H proton. By inductively pulling electron density away from the nitrogen atom, the CF₃ group stabilizes the negative charge of the resulting pyrrolide anion formed upon deprotonation. This leads to a substantial decrease in the pKa value, making the N-H proton several orders of magnitude more acidic compared to unsubstituted pyrrole. This enhanced acidity is a critical consideration in synthesis, particularly during N-alkylation or metalation steps, and can influence hydrogen bonding interactions in a biological context.[2]

| Compound | Approximate pKa (in DMSO) | Effect of Substituent |

| Pyrrole | 23.0 | Reference |

| 2-Trifluoromethylpyrrole | ~17-18 (Estimated) | ΔpKa ≈ -5 to -6; Significant acidification |

| 3-Trifluoromethylpyrrole | ~18-19 (Estimated) | ΔpKa ≈ -4 to -5; Strong acidification |

Taming Reactivity: Electrophilic Aromatic Substitution

Unsubstituted pyrrole is highly reactive towards electrophiles, often leading to polymerization or polysubstitution. The CF₃ group acts as a powerful deactivating group, moderating this reactivity and allowing for more controlled transformations.[10]

Furthermore, the CF₃ group acts as a meta-director.[10]

-

On a 2-CF₃-Pyrrole: Electrophilic attack is directed away from the electron-deficient α-position towards the C4 position (meta to the CF₃ group). The C5 position is strongly deactivated due to proximity to the CF₃ group, and the C3 position is also disfavored.

-

On a 3-CF₃-Pyrrole: The directing effect favors the C5 position (meta to the CF₃ group).

This predictable regioselectivity is a cornerstone for the synthetic utility of trifluoromethylated pyrroles.[11]

Caption: Regioselectivity of electrophilic attack on 2-trifluoromethylpyrrole.

Spectroscopic Characterization

The electronic perturbations caused by the CF₃ group are readily observable through spectroscopic techniques, particularly NMR.

¹H and ¹³C NMR: Probing Deshielding and C-F Coupling

-

¹H NMR: The electron-withdrawing CF₃ group deshields the remaining ring protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[12] The exact shift depends on the position of the CF₃ group and the proton.

-

¹³C NMR: Ring carbons experience a similar deshielding effect. Critically, carbons in close proximity to the CF₃ group (typically 2 to 4 bonds away) will exhibit splitting in the ¹³C NMR spectrum due to scalar coupling with the fluorine atoms (JC-F). The carbon directly attached to the CF₃ group appears as a quartet.[12]

| Nucleus | Typical Observation in CF₃-Pyrroles | Reference (Unsubstituted Pyrrole) |

| ¹H | Downfield shift of all ring protons (δ > 6.5 ppm) | Hα: ~6.7 ppm, Hβ: ~6.1 ppm[13][14] |

| ¹³C | C-CF₃: Quartet (q), JC-F ≈ 270 Hz | Cα: ~118 ppm, Cβ: ~108 ppm |

| C adjacent to C-CF₃: Quartet (q), JC-F ≈ 30-40 Hz[12] |

¹⁹F NMR: A Sensitive Reporter of the Local Environment

¹⁹F NMR is an exceptionally powerful tool for characterizing trifluoromethylated compounds.[15] Fluorine has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR nucleus. The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local electronic environment.[15] This allows ¹⁹F NMR to be used not only for structural confirmation but also to probe subtle changes in conformation, solvent exposure, and binding interactions in drug discovery applications.

Implications in Drug Discovery and Materials Science

The incorporation of a CF₃ group into a pyrrole-containing drug candidate is a well-established strategy to optimize its pharmaceutical properties.[12][16][17]

-

Enhanced Metabolic Stability: The strong C-F bonds and the deactivation of the pyrrole ring make the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.[3][9] This can increase the drug's half-life and bioavailability.

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group or a hydrogen atom, which can enhance membrane permeability and cell uptake.[3]

-

Modulated Binding Affinity: The CF₃ group can alter the electrostatic potential of the molecule, influencing its ability to form hydrogen bonds or engage in other non-covalent interactions with a biological target, thereby fine-tuning binding affinity and selectivity.[2]

Trifluoromethylated pyrroles are key structural motifs found in a range of bioactive compounds, including insecticides, antitumor agents, and anti-inflammatory drugs.[18][19][20]

Experimental Protocols

The following protocols describe self-validating systems for quantifying the electronic effects discussed.

Protocol: Monitoring Electrophilic Bromination via GC-MS to Determine Relative Reactivity and Regioselectivity

This experiment provides a direct, quantitative measure of how the CF₃ group deactivates the pyrrole ring and directs the regiochemical outcome of an electrophilic substitution reaction.

Caption: Workflow for determining relative reactivity via competitive bromination.

Step-by-Step Methodology:

-

Preparation: Create a 0.1 M solution in anhydrous dichloromethane containing equimolar amounts of pyrrole, 2-trifluoromethylpyrrole, and an internal standard (e.g., dodecane).

-

Initial Sample (t=0): Withdraw a 100 µL aliquot, add it to a vial containing 900 µL of a 1 M sodium thiosulfate solution (quench), vortex, and extract with ethyl acetate for GC-MS analysis. This establishes the initial concentration ratios.

-

Initiation: To the remaining solution, add 0.2 equivalents of N-Bromosuccinimide (NBS) and start a timer.

-

Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw 100 µL aliquots and quench them as described in step 2.

-

Analysis: Analyze all quenched samples by GC-MS.

-

Reactivity: Plot the concentration of pyrrole and 2-trifluoromethylpyrrole (normalized to the internal standard) versus time. The faster rate of consumption for pyrrole will quantitatively demonstrate the deactivating effect of the CF₃ group.

-

Regioselectivity: Identify the mass and fragmentation pattern of the brominated trifluoromethylpyrrole product. Comparison with known fragmentation patterns will confirm the position of bromination (e.g., at C4).

-

Conclusion

The trifluoromethyl group exerts a profound and predictable influence on the electronic structure of the pyrrole ring. Its dominant inductive electron withdrawal deactivates the ring, significantly increases the acidity of the N-H proton, and directs electrophilic substitution to the meta position. These effects, readily characterized by NMR spectroscopy and reactivity studies, are not mere chemical curiosities; they are fundamental tools employed by chemists to rationally design molecules with enhanced metabolic stability, tailored reactivity, and optimized biological activity. A thorough understanding of these principles is therefore indispensable for professionals in drug discovery and advanced materials development.

References

-

Synform. (2018). Synthesis of Trifluoromethylated Pyrroles from Azirines. Available at: [Link]

-

Klump, G., Prakash, G. K. S., & Olah, G. A. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. Available at: [Link]

-

Li, W., et al. (2015). Divergent Synthesis of Highly Functional 3-Trifluoromethylated Dihydropyrroles and Pyrroles via 6π-Photocyclization. Organic Letters, 27(51), 14298-14303. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

Li, J., et al. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. The Journal of Organic Chemistry. Available at: [Link]

-

Gan, Y., et al. (2023). Synthesis of α-Trifluoromethyl Pyrroles by Formal [3 + 2] Cycloaddition of Vinyl Carbenes and Nitriles. Organic Letters. Available at: [Link]

-

Gan, Y., et al. (2023). Synthesis of α-Trifluoromethyl Pyrroles by Formal [3 + 2] Cycloaddition of Vinyl Carbenes and Nitriles. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

Anghel, N., et al. (2024). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports. Available at: [Link]

-

Worrell, B. T., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Commercially available pyrrole based drugs. Available at: [Link]

-

YouTube. (2022). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

-

RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Available at: [Link]

-

D'Souza, A., & Yudin, A. K. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(22), 7848. Available at: [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 103-114. Available at: [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

-

Inoue, M., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(21), 12447-12467. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. Available at: [Link]

-

Werle, Y., & Kovermann, M. (2022). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 28(28), e202104523. Available at: [Link]

-

ResearchGate. (n.d.). Three-Component Cascade Synthesis of Fully Substituted Trifluoromethyl Pyrroles via a Cu(II)/Rh(III)-Promoted Aza-Michael Addition/Trifluoromethylation Cyclization/Oxidation Reaction. Available at: [Link]

-

RSC Publishing. (n.d.). Selective electrochemical trifluoromethylation of arylamide- or aryl-substituted pyrrole derivatives. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

-

YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. Available at: [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Available at: [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Available at: [Link]

-

Stenutz. (n.d.). Hammett substituent constants. Available at: [Link]

-

ResearchGate. (n.d.). Photoredox catalytic trifluoromethylation of pyrrole. Available at: [Link]

-

ResearchGate. (n.d.). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF 3 -1,3-Enynamides. Available at: [Link]

-

Peng, J., et al. (2020). Three-Component Cascade Synthesis of Fully Substituted Trifluoromethyl Pyrroles via a Cu(II)/Rh(III)-Promoted Aza-Michael Addition/Trifluoromethylation Cyclization/Oxidation Reaction. The Journal of Organic Chemistry, 85(12), 8148-8157. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of five novel trifluoromethyl-functionalized pyrrole derivatives. Available at: [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Theoretical Investigation into the Reactivity of 3-(Trifluoromethyl)-1H-pyrrole: A Guide for Synthetic and Medicinal Chemists

Abstract

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive theoretical analysis of the reactivity of 3-(trifluoromethyl)-1H-pyrrole, a valuable yet electronically complex building block. By leveraging Density Functional Theory (DFT) principles and extrapolating from related computational studies, we dissect the electronic structure of the molecule and predict its behavior in key chemical transformations, including electrophilic aromatic substitution, nucleophilic reactions, and cycloadditions. This document serves as a predictive roadmap for researchers, scientists, and drug development professionals, offering insights to guide synthetic strategy and accelerate the discovery of novel bioactive agents.

Introduction: The Strategic Importance of the CF₃ Group in Pyrrole Chemistry

Pyrrole and its derivatives are fundamental components of numerous natural products and pharmaceuticals. The parent heterocycle is characterized by its π-excessive nature, rendering it highly reactive toward electrophiles, with a strong preference for substitution at the C2 and C5 positions.[3] However, the strategic placement of a trifluoromethyl group—one of the most potent electron-withdrawing groups in organic chemistry—dramatically alters this intrinsic reactivity.[4]

The CF₃ group influences the pyrrole core through a powerful inductive effect (-I), withdrawing electron density from the ring system. This modification is highly sought after in drug design for several reasons:

-

Metabolic Stability: The robust C-F bonds resist metabolic degradation by cytochrome P450 enzymes.

-

Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[1]

-

Binding Affinity: It can modulate the pKa of nearby functional groups and engage in unique non-covalent interactions with biological targets.

Placing the CF₃ group at the C3 position of the pyrrole ring creates a unique electronic environment. Unlike substitution at C2, a C3-substituent does not have a direct resonance interaction with the nitrogen lone pair, making its influence primarily inductive. This guide will theoretically explore how this powerful inductive withdrawal deactivates the pyrrole ring and redirects its reactivity, providing a computational framework for predicting its chemical behavior.

Computational Methodology: A Framework for Reactivity Prediction

To reliably predict the reactivity of this compound, a robust computational workflow is essential. The protocols described here are based on established methods for halogenated and functionalized pyrroles, ensuring a self-validating and accurate theoretical system.[5][6]

Step-by-Step Computational Protocol

-

Geometry Optimization and Frequency Analysis:

-

Method: Density Functional Theory (DFT) is the method of choice, balancing accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a reliable starting point for geometry optimizations.

-

Procedure: The initial structure of this compound is optimized to find its lowest energy conformation. A subsequent frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

-

Causality: This initial step is critical as all subsequent electronic property calculations depend on an accurate molecular geometry.

-

-

Calculation of Molecular Orbitals and Reactivity Descriptors:

-

Method: Using the optimized geometry, a single-point energy calculation is performed. This allows for the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the calculation of global reactivity descriptors.

-

Key Descriptors:

-

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

-

Chemical Hardness (η): Represents the resistance to change in electron distribution.

-

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.[5]

-

-

Causality: These descriptors provide a quantitative measure of the molecule's overall reactivity and allow for comparison with unsubstituted pyrrole or other derivatives.

-

-

Mapping the Electrostatic Potential (ESP):

-

Procedure: The ESP is calculated and mapped onto the electron density surface of the molecule.

-

Causality: The ESP map visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.

-

-

Transition State (TS) Searching for Reaction Pathways:

-

Method: To study a specific reaction (e.g., nitration), the structures of reactants, intermediates, transition states, and products are modeled. TS searching methods like QST2/QST3 or eigenvector following are employed.

-

Validation: A located transition state must be confirmed by a frequency calculation to have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Causality: By calculating the energies of the stationary points along the reaction pathway, we can determine the activation barriers, providing a direct theoretical prediction of reaction kinetics and regioselectivity.

-

Visualization of the Computational Workflow

Caption: Workflow for theoretical reactivity analysis.

Analysis of Electronic Structure and Reactivity

The potent inductive effect of the C3-CF₃ group fundamentally reshapes the electronic landscape of the pyrrole ring.

Impact on Aromaticity and Electron Density

The CF₃ group significantly reduces the electron density of the entire π-system. This "deactivation" makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted pyrrole.[4] The electrostatic potential map below illustrates this effect. The typically electron-rich red/yellow regions of the pyrrole ring are diminished, and a strong region of positive potential (blue) is localized around the CF₃ group and the adjacent N-H proton.

Caption: Predicted reactivity sites on the pyrrole ring.

Frontier Molecular Orbitals (FMO)

Analysis of the HOMO and LUMO provides insight into the molecule's reactivity in pericyclic reactions and with electrophiles/nucleophiles.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is lowered by the CF₃ group, consistent with increased ionization potential and reduced reactivity towards electrophiles. The HOMO density is expected to be highest at the C5 and C2 positions, indicating these as the most probable sites for electrophilic attack, despite the overall deactivation.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is also significantly lowered. This suggests that this compound will be a better electron acceptor than pyrrole, potentially enhancing its reactivity in inverse-electron-demand cycloaddition reactions.

Theoretical Studies on Key Reaction Classes

Electrophilic Aromatic Substitution

While the ring is deactivated, electrophilic substitution is still a key reaction. The central question is one of regioselectivity. In unsubstituted pyrrole, attack at C2 is favored over C3 because the resulting cationic intermediate (Wheland intermediate) can be stabilized by three resonance structures, compared to only two for C3 attack.[3]

For this compound, the CF₃ group at C3 strongly disfavors any buildup of positive charge at that carbon.

-

Attack at C2: The intermediate would place positive charge at C3, directly adjacent to the highly electron-withdrawing CF₃ group. This is an extremely unfavorable electronic arrangement.

-

Attack at C4: The intermediate avoids placing positive charge on C3, but the inductive deactivation is still strongly felt.

-

Attack at C5: This position is electronically most similar to the C2 position of unsubstituted pyrrole. The resulting intermediate delocalizes the positive charge across C4, C2, and the nitrogen atom, keeping it away from the destabilizing influence of the C3-CF₃ group.

| Position of Attack | Predicted Relative Activation Energy (ΔG‡) | Stability of Intermediate |

| C5 | Lowest | Most Stable |

| C2 | High | Highly Unstable |

| C4 | Moderate | Moderately Stable |

Nucleophilic Reactions and Acidity

The strong electron-withdrawing nature of the CF₃ group has a profound effect on the acidity of the N-H proton.

-

pKa Prediction: The inductive withdrawal of electron density stabilizes the resulting pyrrolide anion after deprotonation. Therefore, this compound is predicted to be significantly more acidic (lower pKa) than unsubstituted pyrrole (pKa ≈ 17.5). Studies on other trifluoromethylated azoles have confirmed this acidifying effect, and the pKa can often be determined precisely using ¹⁹F NMR spectroscopy.[7] This enhanced acidity makes N-alkylation and N-acylation reactions under basic conditions highly efficient.

-

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require a leaving group and strong electron-withdrawing groups ortho or para to it.[8] Direct SNAr on the pyrrole ring of this molecule is unlikely due to the lack of a suitable leaving group. However, if a leaving group (e.g., a halogen) were present at the C2 or C5 positions, the CF₃ group at C3 would activate the ring toward nucleophilic attack.

Cycloaddition Reactions

The synthesis of trifluoromethylated pyrroles often involves cycloaddition reactions as a key step.[9][10][11] The electronic properties of this compound make it an interesting substrate for such reactions.

-

[4+2] Diels-Alder Reactions: The lowered LUMO energy suggests that this compound could act as a competent dienophile in inverse-electron-demand Diels-Alder reactions.

-

[3+2] Dipolar Cycloadditions: The molecule can also participate as the 2π component in 1,3-dipolar cycloadditions. The regioselectivity of such reactions would be governed by the FMO coefficients and steric effects. Computational modeling of these reaction pathways is essential to predict the outcomes accurately.[12]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. [3+2] CYCLOADDITION REACTIONS OF 1-SUBSTITUTED 3,3,3-TRIFLUOROPROPENES WITH ISONITRILES – SYNTHESIS OF PYRROLES AND PYRROLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis [pubmed.ncbi.nlm.nih.gov]

stability and degradation pathways of 3-(trifluoromethyl)-1H-pyrrole

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(Trifluoromethyl)-1H-pyrrole

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of this compound. By synthesizing foundational principles of pyrrole chemistry with the known effects of trifluoromethyl substitution, we delineate the key factors governing its stability under various stress conditions. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for assessing the stability of this critical intermediate and its derivatives.

Introduction: The Significance of this compound

The pyrrole scaffold is a ubiquitous motif in pharmaceuticals and natural products. When functionalized with a trifluoromethyl group, its pharmacological profile can be significantly enhanced. The C-F bond's strength and the electron-withdrawing nature of the -CF3 group confer increased resistance to metabolic degradation and can modulate the physicochemical properties of the parent molecule to improve pharmacokinetics.[2][3] this compound, therefore, is a key intermediate in the synthesis of next-generation kinase inhibitors, antipsychotic agents, and other therapeutics.[1]

Understanding the intrinsic stability of this building block is paramount. Degradation can lead to loss of potency, formation of potentially toxic impurities, and challenges in formulation and storage. This guide elucidates the anticipated degradation pathways under forced conditions—hydrolytic, oxidative, photolytic, and thermal—providing a predictive framework for its handling and a methodological approach for its empirical stability assessment.

Core Chemical Characteristics and Stability Profile